molecular formula C12H12BrNS B13296384 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13296384
M. Wt: 282.20 g/mol
InChI Key: NEZABTUBNAOHFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

    Bromination: The starting material, 2-methylaniline, undergoes bromination to introduce a bromine atom at the 4-position.

    N-Alkylation: The brominated intermediate is then subjected to N-alkylation with thiophen-3-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Heck reactions can produce substituted alkenes .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

NEZABTUBNAOHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CSC=C2

Origin of Product

United States

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